2-(1-adamantyl)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acetamide
Overview
Description
2-(1-adamantyl)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acetamide, commonly known as A-438079, is a selective antagonist of the P2X7 receptor. The P2X7 receptor is an ATP-gated ion channel that plays a crucial role in immune responses, inflammation, and pain sensation. A-438079 has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, cancer, and neurodegenerative disorders.
Mechanism of Action
A-438079 acts as a competitive antagonist of the P2X7 receptor, blocking the binding of ATP to the receptor and preventing its activation. This results in the inhibition of downstream signaling pathways, including the release of pro-inflammatory cytokines and the activation of inflammasomes.
Biochemical and Physiological Effects:
A-438079 has been shown to have potent anti-inflammatory effects in various preclinical models of disease. In a study of rheumatoid arthritis, A-438079 was found to reduce joint inflammation and bone destruction by inhibiting the activation of immune cells. In a model of neuropathic pain, A-438079 was shown to attenuate pain behavior by inhibiting the release of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the major advantages of A-438079 is its high selectivity for the P2X7 receptor, which allows for specific targeting of this receptor without affecting other ATP-gated ion channels. However, the potency of A-438079 can vary depending on the experimental conditions and cell types used, which may limit its use in certain applications.
Future Directions
There are several potential future directions for the study of A-438079 and the P2X7 receptor. One area of interest is the role of the P2X7 receptor in cancer progression and metastasis. A-438079 has been shown to inhibit the growth and migration of cancer cells in vitro, suggesting its potential use as an anti-cancer agent. Another area of interest is the development of more potent and selective P2X7 receptor antagonists, which may have improved therapeutic efficacy and fewer off-target effects. Additionally, the use of A-438079 in combination with other drugs or therapies may enhance its therapeutic potential in various diseases.
Scientific Research Applications
A-438079 has been widely used as a pharmacological tool to study the function and regulation of the P2X7 receptor. It has been shown to block ATP-induced calcium influx and cytokine release in immune cells, indicating its potential use in the treatment of inflammatory diseases. A-438079 has also been studied in preclinical models of chronic pain, where it has demonstrated analgesic effects without causing tolerance or addiction.
properties
IUPAC Name |
2-(1-adamantyl)-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c28-22(14-24-11-15-7-16(12-24)9-17(8-15)13-24)26-19-1-2-21-20(10-19)27-23(29-21)18-3-5-25-6-4-18/h1-6,10,15-17H,7-9,11-14H2,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVPRZHIIYNXJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC5=C(C=C4)OC(=N5)C6=CC=NC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-adamantyl)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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